1-Methyl-1H-pyrazole-4,5-diamine sulfate
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. Paper describes the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. The process involves sulfonyl group migrations, which can be controlled by changing the Lewis acids. This suggests that the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate might also involve specific reagents to direct the functional groups to the desired positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical properties and biological activity. Paper discusses the confirmation of structures of novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones using 1H NMR, IR, and elemental analysis. These techniques could similarly be applied to determine the structure of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, ensuring the correct placement of functional groups.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary significantly depending on their substitution patterns. Paper examines the regioselectivity of condensation reactions involving 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines. The study uses 2D z-gradient selected 1H, 15N HMBC spectra to distinguish isomeric products. This indicates that for 1-Methyl-1H-pyrazole-4,5-diamine sulfate, similar analytical techniques could be used to analyze its reactions and to confirm the regioselectivity of its synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. While the papers do not directly discuss the properties of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, they provide a foundation for understanding how different substituents and functional groups can affect the properties of pyrazole compounds. For instance, the presence of sulfonyl or sulfoxide groups, as mentioned in papers and , can impact the solubility, stability, and reactivity of these compounds. Therefore, a detailed analysis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate would likely involve studying these aspects to predict its behavior in various environments and reactions.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Pyrazoles, including 1-Methyl-1H-pyrazole-4,5-diamine sulfate, are pivotal in medicinal chemistry, offering a foundation for developing compounds with a broad spectrum of biological activities. These compounds are synthesized through various methods, showcasing their versatility and potential as medicinal scaffolds. The significant medicinal properties of methyl-substituted pyrazoles, including this compound, underline their utility in creating new leads for drug discovery, especially in areas requiring high efficacy and reduced microbial resistance (Sharma et al., 2021).
Heterocyclic Compound Synthesis
The compound's utility extends into the synthesis of heterocycles, serving as a building block for generating diverse heterocyclic compounds. Its reactivity and application in creating pyrazolo-imidazoles, thiazoles, and various other heterocyclic structures highlight its importance in organic synthesis. The unique reactivity of related pyrazole derivatives offers new pathways for synthesizing versatile compounds, potentially leading to innovations in dye production and heterocyclic chemistry (Gomaa & Ali, 2020).
Anticancer Research
In the realm of anticancer research, pyrazoline derivatives, including those related to 1-Methyl-1H-pyrazole-4,5-diamine sulfate, have shown significant promise. These derivatives exhibit potent biological effects, making them a focal point of research in pharmaceutical chemistry aimed at developing new anticancer agents. The exploration of pyrazoline derivatives underscores the compound's potential in contributing to the fight against cancer, offering a basis for synthesizing novel therapeutic agents with improved anticancer activity (Ray et al., 2022).
Bioactive Material Synthesis
Further, the compound's application extends to the synthesis of bioactive materials, where its derivatives play a critical role in creating compounds with varied biological activities. This versatility is paramount in developing new drugs and materials with specific bioactive properties, demonstrating the compound's broad applicability in scientific research and material science (Becerra et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLJTZGZLWBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-4,5-diamine sulfate | |
CAS RN |
20055-01-0 | |
Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.